2-Chloro-4-(1,3-dioxolan-2-yl)phenol
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Overview
Description
2-Chloro-4-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C₉H₉ClO₃ It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2-Chloro-4-(1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine
- 2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide
- 2-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenol
- 2-(1,3-Dioxolan-2-yl)phenol, phenylcarbamic acid
Uniqueness
The presence of both a chloro group and a dioxolane ring in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
676496-46-1 |
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Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |
InChI Key |
OCMKCFZIMYMNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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